molecular formula C15H20O4 B8668619 Ethyl 6-(4-formylphenoxy)hexanoate CAS No. 156060-77-4

Ethyl 6-(4-formylphenoxy)hexanoate

Cat. No. B8668619
Key on ui cas rn: 156060-77-4
M. Wt: 264.32 g/mol
InChI Key: JZLYFLPRFLVNHQ-UHFFFAOYSA-N
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Patent
US07034147B2

Procedure details

A mixture of 4-hydroxybenzaldehyde 1 (3, 0.60 kg, 4.91 mol), ethyl-6-bromohexanoate 2 (4, 1.10 kg, 4.91 mol), and K2CO3 (1.36 kg, 9.83 mol) in DMF (2 L) was stirred at 50° C. for 20 h. The mixture was filtered to remove remaining K2CO3. The resulting solution was concentrated in vacuo, diluted with EtOAc (3 L) and subsequently washed with saturated aqueous NaCl (3×1.5 L). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give an off white solid (3, 1.23 kg, 4.66 mol, 95%) with no need for further purification: M.p.: 33-35 ° C. 1H NMR (400 MHz, CDCl3) δ=9.87 (s, 1H), 7.81 (d, J=8.7, 2H), 6.97 (d, J=8.7, 2H), 4.12 (q, J=7.1, 2H), 4.04 (t, J=6.4, 2H), 2.33 (t, J=7.4, 2H), 1.82 (m, 2H), 1.69 (m, 2H), 1.53 (m, 2H), 1.25 (t, J=7.1, 3H); 13C NMR (400 MHz, CDCl3) δ=191.0, 173.7, 164.3, 132.1 (2C), 130.1, 114.9 (2C), 68.3, 60.5, 34.4, 29.0, 25.8, 24.8, 14.4; IR (film) ν=2941, 1719, 1688, 1595, 1579, 1509, 1466, 1392, 1307, 1252, 1213, 1155, 1108, 1030, 999, 832 cm−1; HRMS (MALDI-FTMS) m/z 287.1254 (287.1254 calculated for C15H20O4Na, (M+Na)+).
Quantity
0.6 kg
Type
reactant
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
1.36 kg
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13](=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]Br)[CH3:11].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:10]([O:12][C:13](=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.6 kg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
1.1 kg
Type
reactant
Smiles
C(C)OC(CCCCCBr)=O
Name
Quantity
1.36 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc (3 L)
WASH
Type
WASH
Details
subsequently washed with saturated aqueous NaCl (3×1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off white solid (3, 1.23 kg, 4.66 mol, 95%) with no need
CUSTOM
Type
CUSTOM
Details
for further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)OC(CCCCCOC1=CC=C(C=C1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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